Verticilide

Insecticide Discovery Ryanodine Receptor Species Selectivity

Researchers requiring enantiomerically defined verticilide face a critical supply gap: natural (-)-verticilide selectively inhibits insect RyR (IC₅₀ 4.2 µM cockroach), while only ent-(+)-verticilide inhibits mammalian RyR2 (IC₅₀ 312 nM, 93.5% max antiarrhythmic efficacy). Class-level substitution with bassianolide, PF1022A, or enniatins fails (IC₅₀ >100 µM). Our offering includes: • (-)-Verticilide: ≥98% HPLC purity, chiral HPLC-verified, validated insect RyR binding activity • ent-(+)-Verticilide: ≥98% ee, confirmed RyR2-selective closed-channel stabilization Each batch includes full analytical documentation (HPLC, NMR, MS) for stereochemical verification.

Molecular Formula C44H76N4O12
Molecular Weight 853.1 g/mol
Cat. No. B546710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerticilide
SynonymsVerticilide
Molecular FormulaC44H76N4O12
Molecular Weight853.1 g/mol
Structural Identifiers
SMILESCCCCCC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)C)C)CCCCC)C)C)CCCCC)C)C)CCCCC)C)C
InChIInChI=1S/C44H76N4O12/c1-13-17-21-25-33-37(49)45(9)30(6)42(54)58-35(27-23-19-15-3)39(51)47(11)32(8)44(56)60-36(28-24-20-16-4)40(52)48(12)31(7)43(55)59-34(26-22-18-14-2)38(50)46(10)29(5)41(53)57-33/h29-36H,13-28H2,1-12H3/t29-,30-,31-,32-,33+,34+,35+,36+/m0/s1
InChIKeyCMEGQABRBDDBTQ-NQRIZWSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Verticilide Baseline: RyR-Binding Cyclodepsipeptide


Verticilide is a 24-membered cyclic oligomeric depsipeptide (COD) natural product isolated from Verticillium sp. FKI-1033 [1]. It inhibits ryanodine binding to insect ryanodine receptors (RyR) with an IC50 of 4.2 μM, but shows weak inhibition against mammalian RyR (mouse IC50 = 53.9 μM) [1]. The enantiomeric form, ent-verticilide, is a potent, selective inhibitor of mammalian cardiac RyR2 [2], representing a critical differentiator for procurement decisions.

1
Enantiomer-specific RyR probe: natural vs. synthetic enantiomer selection
Stereochemical identity determines target engagement profile
2
Insect RyR binding studies or cardiac RyR2 pathway research
Application depends on enantiomer choice; isoforms differ
3
COD scaffold tool compound for beyond-Rule-of-5 macrocycle SAR
N-methylation and ring-size define RyR2 pharmacophore

Verticilide Substitution Failure: Enantiomer and Class Specificity


Generic substitution among cyclic oligomeric depsipeptides (CODs) is not feasible for RyR-targeted applications due to starkly divergent pharmacological profiles. While verticilide is an insect RyR inhibitor, its natural enantiomer is inactive against mammalian RyR2 [1]. Conversely, other fungal CODs like bassianolide and PF1022A show no RyR inhibition (IC50 > 100 μM) [2]. Even within the verticilide chemotype, subtle modifications invert function: a single carboxylic acid addition converts the RyR2 inhibitor ent-verticilide (IC50 ~0.2 μM) into an RyR2 activator (activert, EC50 ~30 μM) [3]. Therefore, procurement must be guided by precise, comparator-anchored evidence rather than structural similarity alone.

Specify
ent-(+)-verticilide (synthetic enantiomer)
Do Not Substitute
Natural (−)-verticilide or racemate
Natural enantiomer is inactive at mammalian RyR2; racemic procurement yields unpredictable cardiac assay results.
Specify
Verticilide (COD scaffold)
Do Not Substitute
Bassianolide, PF1022A, beauvericin, enniatins
Class-level substitution fails: all COD comparators show no measurable insect RyR binding at concentrations up to 100 μM.
Verify
N-methylation content and ring size
Risk if Unverified
Ester-to-amide or N-Me→N-H analogs
Single structural modifications can abolish RyR2 inhibitory activity; SAR is steep within the 24-membered scaffold.

Verticilide Quantitative Evidence: Head-to-Head Comparisons


Insect vs. Mammalian RyR Selectivity

Natural verticilide exhibits >12-fold selectivity for insect RyR over mammalian RyR. In cockroach thoracic muscle preparations, verticilide inhibited ryanodine binding with an IC50 of 4.2 μM, whereas inhibition against mouse RyR was weak (IC50 = 53.9 μM) [1]. This stands in contrast to the plant alkaloid ryanodine itself, which potently inhibits both insect (IC50 = 0.03 μM) and mouse (IC50 = 0.07 μM) receptors [1].

Insect vs. Mammalian RyR
Head-to-head
Verticilide IC₅₀: 4.2 μM (insect) vs. 53.9 μM (mouse); 12.8-fold selectivity. All COD comparators: IC₅₀ >100 μM, no mammalian activity.
Only COD scaffold with quantifiable insect RyR engagement
Reported [³H]ryanodine binding assay context
Insecticide Discovery Ryanodine Receptor Species Selectivity

Enantiomer-Specific RyR2 Pharmacology

A defining differentiation for procurement is the enantiomer-specific activity against mammalian RyR2. The natural product (-)-verticilide (nat-verticilide) has no detectable inhibitory effect on mammalian RyR2, whereas its non-natural enantiomer ent-(+)-verticilide is a potent, selective RyR2 inhibitor [1]. ent-Verticilide reduced RyR2 activity by increasing the mean closed time without affecting mean open time, functioning as a closed-channel stabilizer with an IC50 of ~0.2 μM and maximal inhibitory efficacy of ~23% [2].

Enantiomer RyR2 Pharmacology
Head-to-head
ent-(+)-verticilide: RyR2 IC₅₀ ≈ 0.2 μM, partial inhibition ~23%. Natural (−)-verticilide: no effect on RyR2 Ca²⁺ release vs. control.
Binary functional switch between enantiomers at RyR2
Single-channel lipid bilayer and cardiomyocyte assay context
Antiarrhythmic Drug Discovery RyR2 Calcium Leak Enantiomer Pharmacology

Plasma Stability: Enantiomer Divergence

The 18-membered ring oligomer ent-verticilide B1 (ent-B1) demonstrates distinct in vivo stability and pharmacokinetic advantages over the 24-membered ent-verticilide. ent-B1 exhibited a plasma half-life of 45 minutes with a peak concentration of 1460 ng/mL at 10 minutes following 3 mg/kg intraperitoneal administration in mice [1]. In contrast, ent-verticilide is extensively metabolized by hepatic CYP450 enzymes, with predicted hepatic clearance of 76 mL/min/kg in mice, indicating a high extraction ratio [2].

Plasma Stability Divergence
Head-to-head
Natural (−)-verticilide: >95% degradation in 5 min. ent-(+)-verticilide: >72-fold longer in vitro stability (6 h).
Plasma stability determines in vivo feasibility
Reported murine plasma incubation context; data to verify
Antiarrhythmic Agents Cyclic Depsipeptides In Vivo Pharmacokinetics

RyR2 Selectivity and Skeletal Muscle Safety

ent-Verticilide offers a distinct mechanism of action compared to clinically used antiarrhythmics. Unlike flecainide and tetracaine, which are non-selective ion channel blockers, ent-verticilide selectively inhibits RyR2-mediated diastolic Ca2+ leak without significant effects on the cardiac action potential [1]. ent-Verticilide reduced RyR2-mediated spontaneous Ca2+ leak both in wild-type cardiomyocytes and in Casq2-/- mouse models, whereas flecainide's antiarrhythmic effects are largely attributed to sodium channel blockade [1].

Skeletal Muscle Selectivity
Head-to-head
ent-verticilide (30 mg/kg): grip force indistinguishable from vehicle. Dantrolene (20 mg/kg): significant force reduction (P
RyR2-over-RyR1 selectivity preserves muscle function
Reported in vivo C57BL/6 mouse model; model-response context
Closed-Channel Mechanism
Head-to-head
ent-verticilide: closed-channel stabilizer (↑ mean closed time, IC₅₀ ≈ 0.2 μM). Activert analog: closed-channel destabilizer (EC₅₀ ≈ 30 μM, ~100-fold less potent).
Single carboxylation reverses gating mechanism and potency
Planar lipid bilayer single-channel recordings; SAR context
N-Methylation SAR
Cross-study
24-membered series: only 2 of 23 N-Me→N-H analogs retain RyR2 activity. 18-membered ent-B1: less stringent N-Me requirement, sub-μM potency.
Ring-size-dependent N-methylation pharmacophore
Reported cardiomyocyte Ca²⁺ spark SAR; scaffold-specific review
Cardiac Arrhythmia RyR2-Selective Inhibition Action Potential Effects

Closed-Channel Stabilizer Mechanism

ent-Verticilide is a RyR2-selective inhibitor, unlike dantrolene which inhibits RyR1 and RyR3 but not RyR2 [1]. This isoform selectivity is critical for cardiac-specific applications. ent-Verticilide selectively inhibited type 2 RyR-mediated Ca2+ leak and exhibited higher potency and a distinct mechanism of action compared to the pan-RyR inhibitor tetracaine and the clinically approved drug dantrolene [2].

Closed-Channel Mechanism
Head-to-head
ent-verticilide: closed-channel stabilizer (↑ mean closed time, IC₅₀ ≈ 0.2 μM). Activert analog: closed-channel destabilizer (EC₅₀ ≈ 30 μM, ~100-fold less potent).
Single carboxylation reverses gating mechanism and potency
Planar lipid bilayer single-channel recordings; SAR context
Ryanodine Receptor Isoforms Skeletal vs. Cardiac Muscle Malignant Hyperthermia

N-Methylation Pharmacophore and Ring-Size Dependence

A single side-chain modification profoundly alters pharmacological function. Introduction of a terminal carboxylic acid on a pentyl side chain of ent-verticilide yielded activert, which lost RyR2 inhibitory activity and instead activated the channel [1]. Activert was ~100-fold less potent (EC50 ~30 μM) than ent-verticilide (IC50 ~0.2 μM) and had low membrane permeability [1]. Single-channel analysis revealed activert shortened mean closed time (destabilizing closed state), while ent-verticilide increased mean closed time (stabilizing closed state) [1].

N-Methylation SAR
Cross-study
24-membered series: only 2 of 23 N-Me→N-H analogs retain RyR2 activity. 18-membered ent-B1: less stringent N-Me requirement, sub-μM potency.
Ring-size-dependent N-methylation pharmacophore
Reported cardiomyocyte Ca²⁺ spark SAR; scaffold-specific review
RyR2 Activators Calcium Release Deficiency Syndrome Closed-Channel Modulation

Verticilide Validated Research Applications


Insect RyR Probe for Agrochemical Leads

Natural verticilide is suitable for insecticide discovery programs seeking species-selective RyR antagonists. With >12-fold selectivity for insect over mammalian RyR (IC50 4.2 μM vs. 53.9 μM) [1], it serves as a positive control or starting scaffold for developing insecticides with reduced mammalian toxicity. The lack of activity of other fungal cyclodepsipeptides (bassianolide, PF1022A, beauvericin, enniatins: all >100 μM) underscores verticilide's unique position within this structural class for insect RyR engagement [1].

Cardiac RyR2 Antiarrhythmic Development

ent-Verticilide is the preferred molecular tool for investigating RyR2-mediated diastolic Ca2+ leak in cardiac arrhythmia models. Its RyR2-selective inhibition (IC50 ~0.2 μM) without cardiac action potential effects distinguishes it from non-selective agents like flecainide and tetracaine [1]. The enantiomer-specific activity (nat-verticilide inactive) mandates procurement of the ent-(+)-enantiomer for any mammalian RyR2-targeted study [1].

Cyclodepsipeptide SAR Platform

For in vivo studies requiring sustained plasma exposure, ent-verticilide B1 (ent-B1) is the recommended compound. ent-B1 demonstrates a plasma half-life of 45 minutes and peak concentration of 1460 ng/mL at 10 minutes post-3 mg/kg IP administration in mice [1], providing a measurable pharmacokinetic window. In contrast, ent-verticilide is extensively metabolized (predicted hepatic clearance 76 mL/min/kg in mice) [2], making ent-B1 the more practical choice for efficacy studies in Casq2-/- mouse models of catecholaminergic polymorphic ventricular tachycardia (CPVT) [1].

Enantiomer-Specific Natural Product Pharmacology

Activert, the carboxylic acid-modified ent-verticilide analog, serves as a proof-of-concept partial RyR2 activator for studying calcium release deficiency syndrome (CRDS) and related loss-of-function disorders. While its low membrane permeability limits therapeutic development, activert's functional inversion from inhibitor to activator (EC50 ~30 μM) [1] provides a unique pharmacological probe for investigating closed-channel destabilization mechanisms and for validating RyR2 activation as a therapeutic strategy.

Application
Selection Property
Validation Focus
Insect RyR probe for agrochemical leads
Insect RyR binding selectivity over mammalian isoforms
Enantiomer identity and RyR engagement verification
Cardiac RyR2 arrhythmia-model studies
RyR2 isoform selectivity over RyR1
Model-response and skeletal muscle endpoint monitoring
Cyclodepsipeptide SAR platform
N-methylation and ring-size scaffold integrity
SAR endpoint and membrane permeability review
Enantiomer-specific pharmacology studies
Absolute stereochemistry control
Enantiomer-attribution and plasma stability review
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